molecular formula C16H32Cl2N4S2 B13789699 2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride CAS No. 94565-18-1

2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride

Cat. No.: B13789699
CAS No.: 94565-18-1
M. Wt: 415.5 g/mol
InChI Key: NOMYFUUSXNIBML-UHFFFAOYSA-N
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Description

2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyrimidine with diethylaminoethylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The diethylaminoethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-Thiopyrimidines: These compounds share a similar core structure but may have different substituents.

    Pyrimidine Derivatives: Other derivatives of pyrimidine, such as 2,4-diaminopyrimidine, exhibit similar biological activities.

Uniqueness

2,4-Bis(beta-diethylaminoethyl)thio-6H-pyrimidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylaminoethyl groups enhance its solubility and bioavailability, making it a valuable compound for various applications .

Properties

CAS No.

94565-18-1

Molecular Formula

C16H32Cl2N4S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[2-[2-(diethylazaniumyl)ethylsulfanyl]pyrimidin-4-yl]sulfanylethyl-diethylazanium;dichloride

InChI

InChI=1S/C16H30N4S2.2ClH/c1-5-19(6-2)11-13-21-15-9-10-17-16(18-15)22-14-12-20(7-3)8-4;;/h9-10H,5-8,11-14H2,1-4H3;2*1H

InChI Key

NOMYFUUSXNIBML-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCSC1=NC(=NC=C1)SCC[NH+](CC)CC.[Cl-].[Cl-]

Origin of Product

United States

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